![molecular formula C24H21F3N6O2 B11928895 1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B11928895.png)
1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BPR1R024 is an orally active and selective inhibitor of the colony-stimulating factor-1 receptor (CSF1R). This compound has shown significant potential in cancer immunotherapy due to its ability to modulate the tumor microenvironment by targeting tumor-associated macrophages .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BPR1R024 involves property-driven optimization of a clinical multitargeting kinase inhibitor, BPR1K871. The unique 7-aminoquinazoline scaffold of BPR1R024 interacts with the CSF1R hinge region through nonclassical hydrogen-bonding interactions, enhancing its potency . The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.
Industrial Production Methods
Industrial production methods for BPR1R024 are not explicitly detailed in available sources. given its pharmaceutical application, it is likely produced under stringent conditions adhering to Good Manufacturing Practices (GMP) to ensure purity and efficacy .
化学反応の分析
Types of Reactions
BPR1R024 primarily undergoes inhibition reactions where it binds to the CSF1R, preventing its activation. This interaction is crucial for its antitumor and immunomodulatory activities .
Common Reagents and Conditions
The compound is tested in various in vitro and in vivo conditions to assess its efficacy. Common reagents include CSF1R ligands such as colony-stimulating factor 1 and interleukin 34, which are used to activate the receptor in experimental setups .
Major Products Formed
The primary product of BPR1R024’s interaction is the inhibition of CSF1R signaling, leading to reduced survival of protumor M2-like macrophages and minimal effects on antitumor M1-like macrophages .
科学的研究の応用
Pharmacological Applications
The compound is primarily investigated for its role as a kinase inhibitor , which is crucial in the treatment of various cancers. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in cancer progression.
Cancer Treatment
Numerous studies have highlighted the efficacy of this compound in inhibiting specific kinases involved in cancer cell proliferation. For instance, it has shown promising results against certain types of tumors by modulating pathways associated with cell growth and survival.
Case Study:
A study published in PubMed demonstrated that analogs of this compound effectively inhibited the melanin-concentrating hormone receptor 1, which is linked to obesity and metabolic disorders, but also has implications for cancer biology .
Comparative Data Table
The following table summarizes key findings related to the compound's effectiveness compared to other known inhibitors:
Additional Applications
Beyond oncology, the compound shows potential in treating other conditions:
- Metabolic Disorders: Its role as a receptor antagonist may help manage obesity-related complications by influencing appetite-regulating pathways.
Case Study:
Research has indicated that similar quinazoline derivatives can act on metabolic pathways, providing insights into their potential use as anti-obesity agents .
作用機序
BPR1R024 exerts its effects by selectively inhibiting the colony-stimulating factor-1 receptor. This inhibition prevents the receptor’s activation by its ligands, colony-stimulating factor 1 and interleukin 34, thereby blocking downstream signaling pathways involved in macrophage differentiation and survival . The compound specifically targets protumor M2-like macrophages, reducing their survival and promoting a shift towards antitumor M1-like macrophages .
類似化合物との比較
BPR1R024 is compared with other CSF1R inhibitors such as:
Pexidartinib: Another CSF1R inhibitor used in the treatment of tenosynovial giant cell tumor.
Emactuzumab: A monoclonal antibody targeting CSF1R, used in cancer therapy.
BPR1R024 is unique due to its high selectivity for CSF1R and its oral bioavailability, making it a promising candidate for cancer immunotherapy .
生物活性
The compound 1-[4-[7-(dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea , also known as BPR1R024, has garnered attention in pharmacological research due to its potential biological activities, particularly in the modulation of receptor functions and inhibition of certain protein kinases. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.
IUPAC Name
The IUPAC name for this compound is:
1 4 7 dimethylamino quinazolin 4 yl oxyphenyl 3 6 trifluoromethyl pyridin 3 yl methyl urea
Molecular Formula
The molecular formula is C19H19F3N4O.
BPR1R024 exhibits its biological activity primarily through the modulation of G protein-coupled receptors (GPCRs) and protein kinases. It has been identified as a potent antagonist of the melanin-concentrating hormone receptor 1 (MCH-R1), which plays a significant role in energy homeostasis and appetite regulation .
Inhibition of Protein Kinases
Research indicates that compounds similar to BPR1R024 can modulate protein kinase activity, affecting cellular proliferation and survival pathways. For instance, studies have shown that quinazoline derivatives can inhibit various kinases involved in cancer cell signaling pathways, leading to reduced tumor growth .
Case Studies and Research Findings
Several studies have highlighted the efficacy of BPR1R024 in preclinical models:
- Study on Cancer Cell Lines : A recent study demonstrated that BPR1R024 significantly inhibited the proliferation of specific cancer cell lines by inducing apoptosis through GPCR-mediated pathways. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
- Animal Models : In vivo experiments using murine models indicated that administration of BPR1R024 resulted in a marked decrease in tumor size and improved survival rates compared to control groups. The compound's ability to cross the blood-brain barrier suggests potential applications in neuro-oncology .
Data Table: Biological Activity Summary
特性
分子式 |
C24H21F3N6O2 |
---|---|
分子量 |
482.5 g/mol |
IUPAC名 |
1-[4-[7-(dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea |
InChI |
InChI=1S/C24H21F3N6O2/c1-33(2)17-6-9-19-20(11-17)30-14-31-22(19)35-18-7-4-16(5-8-18)32-23(34)29-13-15-3-10-21(28-12-15)24(25,26)27/h3-12,14H,13H2,1-2H3,(H2,29,32,34) |
InChIキー |
ORYMWWSJZRCUSV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=NC=N2)OC3=CC=C(C=C3)NC(=O)NCC4=CN=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。